molecular formula C18H16N4O2S B8524669 N-(5-Benzylcarbamoyl-4-methylthiazol-2-yl)isonicotinamide

N-(5-Benzylcarbamoyl-4-methylthiazol-2-yl)isonicotinamide

Cat. No.: B8524669
M. Wt: 352.4 g/mol
InChI Key: IIMDQPAMKXXWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Benzylcarbamoyl-4-methylthiazol-2-yl)isonicotinamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

N-benzyl-4-methyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H16N4O2S/c1-12-15(17(24)20-11-13-5-3-2-4-6-13)25-18(21-12)22-16(23)14-7-9-19-10-8-14/h2-10H,11H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

IIMDQPAMKXXWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=NC=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-methyl-2-[(pyridine-4-carbonyl)amino]thiazole-5-carboxylic acid (0.40 g, 1.50 mmol) and 4-methylmorpholine (0.25 mL, 2.20 mmol) in tetrahydrofuran (50 mL) was added 2-chloro-4,6-dimethoxy-1,3,5-triazine (0.32 g, 1.80 mmol). The resulting mixture was stirred at ambient temperature for 4 h, and then benzylamine (0.2 mL, 1.80 mmol) was added. The reaction mixture was stirred at room temperature for 47 h and then concentrated. Purification of the residue by column chromatography afforded the title compound in 45% yield (0.24 g); m.p. 171-172° C.; 1H NMR (DMSO-d6, 300 MHz) δ 13.15 (s, 1H), 8.78-8.63 (m, 3H), 7.94 (dd, J=1.5, 4.5 Hz, 2H), 7.32-7.17 (m, 5H), 4.38 (d, J=6.0 Hz, 2H), 2.51 (s, 3H); 13C NMR (DMSO-d6, 75 MHz) δ 162.0, 150.9, 140.0, 139.5, 128.7, 127.7, 127.2, 122.2, 114.3, 43.1, 17.1; MS (ES+) m/z 353.3 (M+1).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Yield
45%

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